molecular formula C13H11NO3 B8440620 2-(2-Aminophenoxy)benzoic acid CAS No. 88373-13-1

2-(2-Aminophenoxy)benzoic acid

Cat. No.: B8440620
CAS No.: 88373-13-1
M. Wt: 229.23 g/mol
InChI Key: KQLBYMZZENFURT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid and Aminophenoxy Scaffold Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, serving as crucial intermediates and precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. vulcanchem.commdpi.comwikipedia.orggoogle.com The properties and reactivity of a benzoic acid derivative are heavily influenced by the nature and position of its substituents on the aromatic ring. mdpi.com These substituents can alter the electronic properties of the carboxylic acid group, affecting its acidity and directing further chemical transformations. mdpi.comwikipedia.org

Concurrently, the aminophenoxy group is recognized as a significant structural motif, or scaffold, in the design of new molecules. ontosight.airesearchgate.net Scaffolds are core structures that allow for the systematic attachment of various functional groups, enabling the creation of diverse molecular architectures. mdpi.com The aminophenoxy scaffold, with its inherent ether linkage and amino group, is incorporated into various compounds, including those with specific biological activities and applications in materials science. researchgate.netsibran.ru

2-(2-Aminophenoxy)benzoic acid uniquely merges these two chemical domains. It possesses the carboxylic acid function of a benzoic acid and the characteristic ether and amino groups of an aminophenoxy scaffold. This bifunctional nature makes it a subject of interest for creating molecules with specific, pre-designed properties.

PropertyDataSource
Molecular Formula C₁₃H₁₁NO₃PubChem
Molecular Weight 229.23 g/mol PubChem
CAS Number 88373-13-1CompTox

Significance as a Precursor and Ligand in Contemporary Chemical Synthesis

The utility of this compound in advanced chemical research stems from its dual role as both a versatile precursor and a potential coordinating ligand.

As a Precursor:

The synthesis of this compound itself can be achieved through established methods like the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or amine, making it suitable for forming the ether linkage between a 2-halobenzoic acid and 2-aminophenol (B121084). semanticscholar.orgorganic-chemistry.org The Ullmann reaction is a foundational method for creating diaryl ethers and related structures. organic-chemistry.orgmdpi.com Microwave-assisted Ullmann reactions have also been shown to be effective for synthesizing related N-phenylanthranilic acids. researchgate.net

Once synthesized, the compound's functional groups—the carboxylic acid, the primary amine, and the aromatic rings—offer multiple sites for further chemical modification. This makes it a valuable precursor for building more elaborate molecules. For instance, the amino group can be acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or other derivatives, paving the way for a diverse range of new compounds.

Functional GroupPotential Reactions and Significance
Carboxylic Acid (-COOH) Can be converted to esters, amides, or acid chlorides. Acts as a key site for linking to other molecules. Influences solubility and electronic properties. wikipedia.org
Amino Group (-NH₂) A nucleophilic site for acylation, alkylation, and diazotization reactions. Can be used to form heterocyclic rings.
Ether Linkage (-O-) Provides structural flexibility and influences the overall shape of the molecule. It is generally stable under many reaction conditions.
Aromatic Rings Can undergo electrophilic substitution reactions, allowing for further functionalization. wikipedia.org

As a Ligand:

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The structure of this compound, with its oxygen and nitrogen atoms, possesses the necessary donor sites to act as a chelating ligand. Specifically, the amino nitrogen, the ether oxygen, and the carboxylate oxygen atoms can coordinate with a metal ion, potentially acting as a tridentate ligand. researchgate.netijper.org The ability of benzoic acid derivatives to act as ligands is well-documented, forming a variety of coordination polymers and complexes with metals like zinc(II) and copper(II). sibran.ru The formation of stable, multi-ring chelate structures with metal ions makes such ligands valuable in catalysis and the development of new materials with specific electronic or magnetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88373-13-1

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(2-aminophenoxy)benzoic acid

InChI

InChI=1S/C13H11NO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16)

InChI Key

KQLBYMZZENFURT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2N

Origin of Product

United States

Strategic Synthetic Methodologies for 2 2 Aminophenoxy Benzoic Acid and Its Structural Analogs

Direct Synthesis Approaches

Direct synthesis of 2-(2-aminophenoxy)benzoic acid, in principle, involves the formation of the diaryl ether linkage in a single step from readily available precursors. The most prominent of these methods is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This approach would ideally involve the direct coupling of a 2-halobenzoic acid with 2-aminophenol (B121084).

While conceptually straightforward, the direct Ullmann condensation for this specific molecule can be challenging due to potential side reactions and the need for harsh reaction conditions, which may not be compatible with the free amino and carboxylic acid functional groups. wikipedia.org Modern iterations of the Ullmann reaction have seen improvements through the use of ligands and alternative copper sources to facilitate the coupling under milder conditions. Microwave-assisted Ullmann condensations have also been shown to significantly reduce reaction times and improve yields in related systems. researchgate.net

A typical representation of a direct Ullmann condensation is shown below:

Scheme 1: General Representation of a Direct Ullmann Condensation

Reactant AReactant BCatalystBaseSolventTemperature (°C)
2-Halobenzoic Acid2-AminophenolCopper source (e.g., CuI, Cu2O)K2CO3, Cs2CO3DMF, Pyridine120-200

Multi-Step Synthetic Pathways

To circumvent the challenges associated with direct synthesis, multi-step pathways are more commonly employed. These routes often involve the use of protecting groups or the synthesis of an intermediate that is more amenable to the desired chemical transformations.

N-Alkylation Strategies

N-alkylation of the amino group in this compound or its precursors can be a critical step in the synthesis of various derivatives with modified biological activities. General strategies for the N-alkylation of anilines and aminophenols are well-established and can be adapted for this specific scaffold. These methods often involve the reaction of the amino group with an alkyl halide in the presence of a base.

For instance, the synthesis of N-alkyl-2-benzazepine derivatives has been achieved through the N-alkylation of secondary 2-benzazepines, which are constructed via radical cyclization of N-boc-N-(2-bromo-5-methoxyphenylmethyl) methacrylamides. wikipedia.org While not a direct alkylation of this compound, this demonstrates a relevant strategy for introducing alkyl groups onto a nitrogen atom within a larger, related framework.

A general scheme for N-alkylation is as follows:

Scheme 2: General N-Alkylation Reaction

Starting MaterialAlkylating AgentBaseSolvent
This compoundAlkyl Halide (e.g., CH3I, C2H5Br)K2CO3, NaHDMF, THF

Nucleophilic Aromatic Substitution Variants

The formation of the diaryl ether bond via nucleophilic aromatic substitution (SNAr) is a cornerstone of many synthetic routes to this compound. A prevalent and effective strategy involves a two-step sequence: an initial Ullmann condensation to form a nitro-substituted diaryl ether, followed by the reduction of the nitro group to the desired amine.

This approach is often preferred because the electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack, facilitating the Ullmann condensation under more manageable conditions. wikipedia.org The subsequent reduction of the nitro group is typically a high-yielding step that can be achieved using various reducing agents.

The reaction proceeds as follows:

Ullmann Condensation: 2-chloronitrobenzene is reacted with salicylic (B10762653) acid in the presence of a copper catalyst and a base to yield 2-(2-nitrophenoxy)benzoic acid.

Reduction: The nitro group of 2-(2-nitrophenoxy)benzoic acid is then reduced to an amino group, yielding the final product, this compound. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid.

Table 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution

StepReactant AReactant BReagents/ConditionsProduct
1. Ullmann Condensation2-ChloronitrobenzeneSalicylic AcidCu catalyst, K2CO3, high temperature2-(2-Nitrophenoxy)benzoic acid
2. Reduction2-(2-Nitrophenoxy)benzoic acid-SnCl2/HCl or H2/Pd-CThis compound

One-Pot Synthetic Protocols for Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. For the derivatives of this compound, one-pot protocols have been developed, particularly for the synthesis of N-acylated and N-alkylated products, as well as cyclized structures.

For example, the one-pot synthesis of N-benzyl-2-aminobenzoic acid has been achieved through the ring opening of an N-benzyl isatoic anhydride (B1165640) derivative, which itself was formed in situ. mdpi.comsemanticscholar.orgresearchgate.net This type of strategy, involving the reaction of isatoic anhydride with an aryl halide followed by hydrolysis, could be conceptually adapted for derivatives of the target compound.

A representative one-pot acylation could involve the in-situ formation of a mixed anhydride or the use of a coupling agent to facilitate the reaction between this compound and an acylating agent.

Table 2: Conceptual One-Pot N-Acylation

Starting MaterialAcylating AgentCoupling AgentBaseSolvent
This compoundCarboxylic AcidHBTU, HATUDIPEADMF

Cyclization Reactions and Lactam Formation

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal precursor for intramolecular cyclization reactions to form lactams. Specifically, this compound can be cyclized to form dibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepin-11(10H)-one, a seven-membered lactam.

This intramolecular amide bond formation can be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by treatment with a base. These cyclization reactions are crucial for the synthesis of a variety of biologically active dibenzoxazepine (B10770217) derivatives.

The general cyclization reaction is depicted below:

Scheme 3: Cyclization to a Dibenzoxazepine Lactam

Starting MaterialReagent/ConditionProduct
This compoundDehydrating agent (e.g., PPA, DCC) or conversion to acid chloride followed by baseDibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepin-11(10H)-one

Preparation of Structurally Related Benzoic Acid Derivatives for Comparative Methodological Studies

The synthesis of structurally related benzoic acid derivatives is essential for comparative studies of synthetic methodologies and for structure-activity relationship (SAR) investigations. Key analogs include those with modifications to the phenoxy linkage, the substitution pattern on the aromatic rings, or the nature of the functional groups.

Examples of such analogs and their synthetic approaches include:

2-Phenoxybenzoic Acid: This can be synthesized via the Ullmann condensation of phenol (B47542) with 2-chlorobenzoic acid. This reaction serves as a fundamental model for the formation of the diaryl ether bond in the absence of the amino group. googleapis.com

2-(2-Methoxy- and 2-(3-Methoxyphenoxy)benzoic Acid: These derivatives can be prepared by the Ullmann condensation of the corresponding methoxyphenol with a 2-halobenzoic acid. ekb.eg The presence of the methoxy (B1213986) group can influence the electronic properties and reactivity of the molecule.

N-Aryl Anthranilic Acids: These are synthesized through the Ullmann condensation of an aniline (B41778) derivative with a 2-halobenzoic acid. These compounds are structural isomers of this compound and provide a basis for comparing the influence of the heteroatom in the diaryl linkage (N vs. O).

Table 3: Synthesis of Structurally Related Benzoic Acid Derivatives

Target CompoundReactant AReactant BKey Reaction
2-Phenoxybenzoic AcidPhenol2-Chlorobenzoic AcidUllmann Condensation
2-(3-Methoxyphenoxy)benzoic acid3-Methoxyphenol2-Chlorobenzoic AcidUllmann Condensation ekb.eg
N-Phenylanthranilic AcidAniline2-Chlorobenzoic AcidUllmann Condensation (Goldberg Reaction) wikipedia.org

Aminobenzoic Acid Derivatization

One of the primary strategies for the synthesis of this compound and its analogs involves the derivatization of an aminobenzoic acid, typically through a C-N bond-forming reaction. This approach generally utilizes a coupling reaction between an ortho-halobenzoic acid and an aniline derivative. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and widely used method for this transformation.

The traditional Ullmann condensation for the synthesis of N-aryl anthranilic acids involves the reaction of a 2-halobenzoic acid with an aniline in the presence of a copper catalyst and a base at elevated temperatures. The reaction proceeds via the formation of a copper-amine complex, followed by coupling with the aryl halide. Various modifications to the classical Ullmann conditions have been developed to improve yields and reaction conditions. These include the use of different copper sources (e.g., Cu, CuI, CuO), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., DMF, DMSO, or even water).

For instance, the synthesis of N-phenylanthranilic acid, a structural analog, can be achieved by the condensation of 2-chlorobenzoic acid and aniline using copper powder as a catalyst and potassium carbonate as a base. Research has shown that the reaction conditions can be optimized by using different catalysts and solvents. For example, the use of copper(I) iodide as a catalyst in dimethylformamide (DMF) has been reported to give good yields of N-phenylanthranilic acids from highly sterically hindered anilines.

The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the formation of C-N bonds. This reaction has gained prominence due to its milder reaction conditions and broader substrate scope compared to the traditional Ullmann condensation. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Table 1: Synthesis of N-Aryl Anthranilic Acid Analogs via Aminobenzoic Acid Derivatization

Aryl Halide Aniline Derivative Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
2-Chlorobenzoic acid Aniline Cu K₂CO₃ - 180-200 Moderate
2-Bromobenzoic acid 2,6-Dimethylaniline CuI K₂CO₃ DMF 150 63
2-Chlorobenzoic acid 2-Aminothiazole Cu/CuI K₂CO₃ DMF Reflux Low
Aryl Bromide Primary Amine Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 Good
Aryl Halide Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 100 High

Phenoxybenzoic Acid Synthesis

An alternative and equally important strategy for the synthesis of this compound involves the formation of the diaryl ether linkage. This is typically achieved through a C-O cross-coupling reaction between a phenol and an aryl halide. Similar to C-N bond formation, both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) methods are employed for the synthesis of diaryl ethers.

The Ullmann diaryl ether synthesis involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at high temperatures. To synthesize this compound via this route, 2-aminophenol would be coupled with a 2-halobenzoic acid. The reaction conditions can be demanding, often requiring high-boiling polar solvents like DMF or pyridine. However, modern advancements have led to the development of milder conditions using ligands such as picolinic acid or N,N-dimethylglycine, which can facilitate the reaction at lower temperatures.

The Buchwald-Hartwig C-O coupling reaction provides a palladium-catalyzed method for the synthesis of diaryl ethers under generally milder conditions than the Ullmann reaction. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple a phenol with an aryl halide. The catalytic cycle is analogous to the C-N coupling, involving oxidative addition, alcohol coordination, deprotonation, and reductive elimination. The development of new and more efficient ligand systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of phenols and aryl halides, including those with steric hindrance or deactivating groups.

Table 2: Synthesis of Diaryl Ether Analogs via Phenoxybenzoic Acid Synthesis Pathway

Phenol Aryl Halide Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
Phenol 4-Chloronitrobenzene Cu KOH - High Good
Various Phenols Aryl Iodides/Bromides CuI / Picolinic Acid K₃PO₄ DMSO 110 Good to Excellent
Phenol Aryl Bromide [(cinnamyl)PdCl]₂ / L8 K₃PO₄ Toluene/DME 80 High
Phenol Aryl Halide Pd(OAc)₂ / tBu₃P K₃PO₄ Dioxane 100 Good to Excellent
Phenolic Amino Acids Arylboronic Acids Cu(OAc)₂ Et₃N CH₂Cl₂ Room Temp High

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Aminophenoxy Benzoic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the spatial relationship of atoms.

Proton (¹H) NMR Analysis, including GIAO/SCF Calculations

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The structure of 2-(2-aminophenoxy)benzoic acid contains three distinct types of protons: those on the aromatic rings, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton.

The eight aromatic protons are located on two different benzene (B151609) rings and are expected to resonate in the region of 6.5-8.2 ppm. Their precise chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the substituents (-COOH, -O-, -NH₂). The protons on the aminophenoxy ring are generally shifted to higher fields (lower ppm) due to the electron-donating effects of the amine and ether oxygen, while the protons on the benzoic acid ring, particularly those ortho and para to the electron-withdrawing carboxyl group, will appear at lower fields (higher ppm).

The two protons of the primary amine (-NH₂) group typically appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but is often found in the 3.5-5.0 ppm range. The single proton of the carboxylic acid (-COOH) group is highly deshielded and is expected to appear as a very broad singlet significantly downfield, typically above 10 ppm.

GIAO/SCF Calculations: While specific experimental data is scarce, theoretical calculations provide a powerful predictive tool. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with Self-Consistent Field (SCF) theory like Density Functional Theory (DFT), is a computational approach to predict NMR chemical shifts with high accuracy. nih.gov This method calculates the magnetic shielding tensors for each nucleus in a molecule's optimized geometry, from which the chemical shifts can be derived. Such calculations would be invaluable for assigning the closely spaced signals of the aromatic protons in this compound. nih.gov

Predicted ¹H NMR Data for this compound Predicted values are based on typical chemical shifts for substituted benzene derivatives.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, 13 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, as the molecule lacks symmetry. These signals correspond to the eight aromatic CH carbons, four quaternary aromatic carbons (those bonded to substituents or the ether linkage), and the single carbonyl carbon of the carboxylic acid.

The carbonyl carbon (-C =O) is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm. The aromatic carbons resonate between approximately 110 and 160 ppm. The carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted downfield relative to unsubstituted benzene (~128.5 ppm). Conversely, the carbons ortho and para to these electron-donating groups will be shifted upfield. The carbon attached to the carboxyl group will also be significantly deshielded.

Predicted ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for substituted benzene derivatives.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be crucial for establishing the connectivity of the protons on each aromatic ring, showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It would allow for the direct assignment of the eight aromatic CH carbons based on the already assigned proton signals.

Predicted Key 2D NMR Correlations for this compound

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds.

The FT-IR and Raman spectra of this compound would be characterized by the vibrations of its key functional groups: carboxylic acid, primary aromatic amine, and diphenyl ether linkage.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, due to the stretching of the hydrogen-bonded hydroxyl group. researchgate.net

N-H Stretch (Amine): The primary amine group will give rise to two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ for the C-H stretching of the aromatic rings. mdpi.com

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid is predicted in the range of 1680-1710 cm⁻¹. researchgate.net

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene rings.

C-O-C Stretch (Ether): The asymmetric stretching of the aryl ether linkage should produce a strong, characteristic band around 1220-1270 cm⁻¹. The symmetric stretch is expected to be weaker and appear near 1020-1075 cm⁻¹.

C-N Stretch (Amine): This vibration typically appears as a medium to strong band in the 1250-1340 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The structure of this compound contains multiple chromophores: the two benzene rings and the auxochromic -NH₂ and -OH (from the carboxyl group) substituents. These groups are expected to give rise to strong absorptions in the ultraviolet region due to π → π* electronic transitions. For comparison, benzoic acid exhibits two main absorption bands, one intense band (B-band) around 230 nm and a weaker, structured band (C-band) around 270-280 nm. rsc.org The presence of the aminophenoxy group, a strong electron-donating system, is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these bands, resulting in a complex spectrum with maxima likely shifted to longer wavelengths.

Predicted UV-Vis Absorption Data for this compound Predictions based on the spectra of benzoic acid and aminophenol derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

The molecular formula of this compound is C₁₄H₁₁NO₃, giving it a monoisotopic mass of approximately 241.07 Da. In a mass spectrum, a prominent molecular ion peak ([M]⁺˙) or a pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻, depending on the ionization technique) would be expected at m/z 241 or 242/240, respectively.

The fragmentation of the molecular ion would provide key structural evidence. Common fragmentation pathways for this molecule are predicted to include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ from the carboxylic acid group.

Loss of water (H₂O): [M - 18]⁺, a common rearrangement for ortho-substituted benzoic acids.

Loss of the carboxyl group (•COOH): [M - 45]⁺.

Decarboxylation (loss of CO₂): [M - 44]⁺.

Cleavage of the ether bond: This is a crucial fragmentation that would confirm the two-ring structure. This cleavage could lead to two primary fragment ions, such as ions corresponding to the aminophenoxy cation (m/z ~108) or the carboxyphenyl cation (m/z ~121), depending on where the charge is retained. Further fragmentation of these ions would also be observed. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

Other Spectroscopic and Analytical Techniques

The comprehensive characterization of this compound and its metal complexes necessitates a suite of spectroscopic and analytical methods beyond routine analysis. These techniques provide critical insights into the electronic structure, bonding, and composition of these compounds. This section details the application of Electron Spin Resonance (ESR) spectroscopy, solid reflectance spectroscopy, molar conductance studies, and elemental microanalysis in the study of these specific molecules.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. wikipedia.org This makes it particularly useful for the characterization of paramagnetic metal complexes, such as those involving transition metals like copper(II), manganese(II), or cobalt(II), as well as organic radicals. wikipedia.org The ESR spectrum provides detailed information about the electronic environment of the unpaired electron, which can be used to determine the geometry of the complex, the nature of the metal-ligand bonding, and the delocalization of the unpaired electron.

For paramagnetic complexes of this compound, ESR spectroscopy would be employed to probe the coordination sphere of the metal ion. The principal parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor gives information about the electronic structure of the metal ion in the complex, while hyperfine splitting patterns can reveal the number and type of nuclei interacting with the unpaired electron, providing direct evidence of coordination.

Despite the utility of this technique, specific ESR spectroscopic data for complexes of this compound were not available in the surveyed literature. General studies on benzoic acid derivatives indicate that ESR can be used to study radical intermediates formed during photochemical processes. researchgate.net

Table 1: Illustrative ESR Spectral Data for a Hypothetical Paramagnetic Complex of this compound

Parameter Value
g_parallel (g∥) Data not available
g_perpendicular (g⊥) Data not available
A_parallel (A∥) (G) Data not available
A_perpendicular (A⊥) (G) Data not available

Note: This table is for illustrative purposes only. Specific experimental data for this compound complexes were not found in the available literature.

Solid Reflectance Spectroscopy

Solid reflectance spectroscopy, also known as diffuse reflectance spectroscopy, is a technique used to obtain UV-Visible spectra of solid samples. This method is particularly valuable for studying the electronic transitions of metal complexes that are insoluble or unstable in solution. The spectrum is obtained by measuring the light reflected from a powdered sample, and it provides information about the d-d electronic transitions and charge transfer bands, which are characteristic of the geometry and bonding in transition metal complexes.

In the context of this compound complexes, solid reflectance spectroscopy would be used to ascertain the coordination geometry of the central metal ion. For instance, the position and number of d-d transition bands can help distinguish between octahedral, tetrahedral, and square planar geometries. The comparison of solid-state spectra with solution spectra can also reveal any changes in the coordination environment upon dissolution. While this technique is widely applied in the study of coordination compounds, specific solid reflectance spectral data for complexes of this compound could not be located in the reviewed scientific literature. researchgate.netresearchgate.net

Table 2: Representative Solid Reflectance Spectral Data for a Hypothetical Transition Metal Complex of this compound

Electronic Transition Wavelength (nm) Assignment
d-d transition 1 Data not available e.g., 2Eg → 2T2g
d-d transition 2 Data not available e.g., Ligand-to-Metal Charge Transfer
Charge Transfer Band Data not available e.g., Metal-to-Ligand Charge Transfer

Note: This table is for illustrative purposes only. Specific experimental data for this compound complexes were not found in the available literature.

Molar Conductance Studies in Solution

Molar conductance measurements are a fundamental technique for investigating the electrolytic nature of metal complexes in solution. By dissolving a complex in a suitable solvent (e.g., DMSO, DMF, or ethanol) and measuring the electrical conductivity of the solution, it is possible to determine whether the complex behaves as an electrolyte or a non-electrolyte. This information is crucial for formulating the structure of the complex, as it helps to distinguish between coordinated and counter-ions.

For complexes of this compound, molar conductance data would indicate whether the anionic ligands are directly coordinated to the metal center or are present as counter-ions in the crystal lattice. Low molar conductivity values are indicative of non-electrolytic behavior, suggesting that the anions are part of the primary coordination sphere. Conversely, higher values suggest an ionic formulation. Specific molar conductance data for complexes derived from this compound are not detailed in the available research. However, studies on related Schiff base complexes of 2-aminobenzoic acid have utilized this technique to confirm their non-electrolytic nature. ajmdr.org.ng

Table 3: Expected Molar Conductance Ranges for Complexes in Common Solvents

Solvent Electrolyte Type Molar Conductance (ΛM) in Ω-1cm2mol-1
DMSO Non-electrolyte < 50
DMSO 1:1 electrolyte 50 - 90
DMSO 1:2 electrolyte 90 - 120
DMF Non-electrolyte < 65
DMF 1:1 electrolyte 65 - 90
DMF 1:2 electrolyte 130 - 170

Note: This table provides generally accepted ranges. Specific experimental data for this compound complexes were not found.

Elemental Microanalysis

Elemental microanalysis, often referred to as elemental analysis or combustion analysis, is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a sample. This technique is fundamental in the characterization of newly synthesized compounds, including this compound and its metal complexes.

The experimental percentage composition obtained from elemental analysis is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula of the compound and is a critical step in its structural elucidation. While elemental analysis is a standard characterization method for novel compounds, specific data for this compound and its complexes were not present in the surveyed literature. For reference, elemental microanalysis is often used to certify standards like benzoic acid for calibration purposes in calorimetry. elementalmicroanalysis.com

Table 4: Theoretical Elemental Microanalysis for this compound (C13H11NO3)

Element Theoretical % Found %
Carbon (C) 68.11 Data not available
Hydrogen (H) 4.84 Data not available
Nitrogen (N) 6.11 Data not available
Oxygen (O) 20.94 Data not available

Computational Chemistry and Quantum Mechanical Investigations of 2 2 Aminophenoxy Benzoic Acid

Density Functional Theory (DFT) Applications for Molecular Properties

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely applied to predict a range of molecular properties.

Molecular Electrostatic Potential (MEP) Surface AnalysisThe MEP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its intermolecular interactions and reactive sites. Red-colored regions typically indicate negative potential (electron-rich), while blue-colored regions indicate positive potential (electron-poor).

While the methodologies for these analyses are well-established, their specific application to 2-(2-Aminophenoxy)benzoic acid, with corresponding data tables of bond lengths, angles, vibrational frequencies, and electronic properties, could not be found in the surveyed scientific literature. Therefore, a detailed article adhering to the requested structure and solely focusing on this specific compound cannot be generated at this time. Further experimental or computational research would be required to produce the necessary data.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule and between molecules. uba.ar It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. nih.gov

For this compound, NBO analysis would be crucial for understanding intermolecular interactions, particularly hydrogen bonding. This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the transfer of electron density from a lone pair (donor NBO) on an oxygen or nitrogen atom to an antibonding orbital (acceptor NBO) of a hydrogen-bond donor. uba.ar A detailed NBO study would provide a table of these interactions, identifying the key donor and acceptor orbitals and their corresponding stabilization energies, thereby explaining the strength and geometry of hydrogen bonds in dimers or larger clusters of the molecule. Such data, however, has not been specifically published for this compound. Studies on other benzoic acid derivatives have successfully used NBO analysis to interpret intramolecular contacts and bonding characteristics. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The output of a TD-DFT calculation typically includes the excitation energy (often in eV or nm), the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved in the transition. units.it

A TD-DFT study of this compound would predict its UV-Vis spectrum, helping to assign experimental absorption bands to specific electronic transitions (e.g., π → π* or n → π*). This provides insight into the molecule's photophysical properties. While TD-DFT has been extensively applied to various benzoic acid derivatives to understand their photoexcitations, specific results detailing the excitation energies and oscillator strengths for this compound are not found in the current body of scientific literature. researchgate.netresearchgate.net

Hypothetical Data Table for TD-DFT Analysis The following table is an illustrative example of what a TD-DFT analysis would produce. The values are not based on actual research data for this compound.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.853220.15HOMO -> LUMO (95%)
S24.202950.02HOMO-1 -> LUMO (88%)
S34.552720.45HOMO -> LUMO+1 (92%)

Higher-Level Quantum Chemical Calculations (e.g., MP2) for Energetic Considerations

While Density Functional Theory (DFT) is widely used, higher-level ab initio methods are often employed for more accurate energy calculations and for benchmarking DFT results. Møller-Plesset perturbation theory (MP2) is one such method that explicitly includes electron correlation effects, which are approximated in most DFT functionals. oulu.fi

For this compound, MP2 calculations would be valuable for determining highly accurate conformational energies, rotational barriers, and the energetics of intermolecular interactions, such as the binding energy of a dimer. Comparing MP2 results with those from various DFT functionals can help validate the choice of a functional for larger, more complex simulations. While ab initio studies have been performed on related molecules like meta- and para-aminobenzoic acid, a specific, high-level energetic analysis of the 2-(2-aminophenoxy) isomer is not documented in available research. oulu.fi

Coordination Chemistry of 2 2 Aminophenoxy Benzoic Acid As a Multifunctional Ligand

Ligand Design and Coordination Modes

2-(2-Aminophenoxy)benzoic acid possesses multiple potential donor sites: the carboxylic acid group (-COOH), the secondary amine (-NH-), and the phenoxy oxygen (-O-). This multifunctionality suggests the potential for various coordination modes, including monodentate, bidentate, and tridentate chelation, as well as bridging behavior to form polynuclear or polymeric structures. The carboxylate group could coordinate in a monodentate, bidentate chelating, or bridging fashion. The amino and phenoxy groups could also participate in chelate ring formation, likely creating stable five- or six-membered rings with a metal center. However, without experimental data such as single-crystal X-ray diffraction studies, any description of preferred coordination modes for this specific ligand remains purely speculative.

Synthesis of Transition Metal Complexes and Coordination Compounds

The synthesis of transition metal complexes with carboxylate- and amine-containing ligands is typically achieved by reacting a soluble metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. Techniques such as solvothermal synthesis or simple reflux are commonly employed. It is anticipated that complexes of this compound could be synthesized using similar standard methods. However, there are no published reports detailing the successful synthesis and isolation of any transition metal complexes with this particular ligand.

Electronic and Magnetic Properties of Metal-Ligand Complexes

The electronic and magnetic properties of coordination compounds are highly dependent on the central metal ion and the ligand field it generates. Techniques such as UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements are used to probe these properties. Studies on related aminophenol and aminobenzoate complexes have shown a range of interesting magnetic behaviors and electronic transitions. However, since no complexes of this compound have been reported, no data on their electronic spectra, redox behavior, or magnetic moments exist.

Applications of 2 2 Aminophenoxy Benzoic Acid in Advanced Materials and Organic Transformations

Role as a Building Block in Complex Organic Synthesis

The distinct positioning of the amine and carboxylic acid functionalities within the 2-(2-aminophenoxy)benzoic acid structure makes it an ideal starting material for synthesizing intricate molecular frameworks through intramolecular reactions.

Construction of Heterocyclic Scaffolds

The compound is a key precursor for the synthesis of tricyclic heterocyclic systems, particularly dibenzo[b,f]oxazepin-11(10H)-one. This transformation is typically achieved through an intramolecular cyclization. The process involves the formation of an amide bond between the amino group and the carboxylic acid group. This cyclization is often promoted by dehydrating agents or by heating the molecule to eliminate water, leading to the formation of the central seven-membered ring characteristic of the dibenzo[b,f]oxazepine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds.

Furthermore, derivatives of this compound can be envisioned as precursors for other important heterocyclic systems, such as acridones. While the direct synthesis from this specific molecule requires modification, the underlying principle of intramolecular cyclization is a cornerstone of acridone synthesis. For instance, the Ullmann condensation, a classic method for forming C-N bonds, is often employed to create N-phenylanthranilic acids, which are then cyclized using strong acids like sulfuric acid or polyphosphoric acid to yield the acridone ring system.

Derivatization to Carboxamides and Thioureides

The carboxylic acid and primary amine moieties of this compound are readily derivatized to form carboxamides and thioureides, thereby expanding its synthetic utility and allowing for the introduction of diverse functional groups.

Carboxamides: The synthesis of N-substituted carboxamides from this compound can be achieved through standard peptide coupling methods. The carboxylic acid group is first activated, for example, using coupling agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which facilitates the reaction with a primary or secondary amine to form the corresponding amide bond. This derivatization is fundamental in modifying the molecule's properties for various applications, including the development of new bioactive compounds.

Thioureides: The formation of thioureides typically proceeds through a multi-step sequence. First, the carboxylic acid is converted into a more reactive acyl chloride, often by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN), to generate an in-situ acyl isothiocyanate. This highly reactive intermediate is not isolated but is directly treated with a primary or secondary amine. The amine attacks the electrophilic carbon of the isothiocyanate group, yielding the N,N'-disubstituted thioureide derivative. This synthetic route provides a reliable method for incorporating the thiourea functional group, which is a key component in many pharmacologically active molecules.

The following table summarizes the key transformations for these derivatizations:

DerivativeReagents and ConditionsFunctional Group Formed
Carboxamide1. Activation of carboxylic acid (e.g., with DCC, DIC). 2. Reaction with a primary or secondary amine.-C(O)NHR or -C(O)NR₂
Thioureide1. Conversion to acyl chloride (e.g., with SOCl₂). 2. Reaction with NH₄SCN to form acyl isothiocyanate. 3. Reaction with an amine.-C(O)NHC(S)NHR

Linker Synthesis in Affinity Chromatography

There is no specific information available in the surveyed literature detailing the use of this compound as a linker in affinity chromatography. This application requires a molecule that can be covalently attached to a solid support matrix on one end and can bind a specific ligand or target molecule on the other. While the bifunctional nature of this compound, with its amine and carboxylic acid groups, theoretically allows for such attachments, its practical application in this specific context is not documented in available research.

Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of aromatic polymers through step-growth polymerization.

Polycondensation and Copolymerization Applications

As a molecule containing both an amine (A) and a carboxylic acid (B) group, this compound can be classified as an AB-type monomer. Such monomers are capable of undergoing self-polycondensation to form polyamides. The reaction proceeds by the formation of amide linkages between the monomers, with the elimination of a small molecule, typically water. This process, often carried out at high temperatures, can lead to the formation of linear aromatic polyamides.

These aromatic polyamides are known for their high thermal stability and mechanical strength. The properties of the resulting polymer, such as solubility and glass transition temperature, are influenced by the specific structure of the monomer. The ether linkage in this compound can impart a degree of flexibility to the polymer backbone compared to more rigid, fully aromatic polyamides. While the thermal self-polycondensation of the isomeric monomer, 3-(4-aminophenoxy)benzoic acid, has been reported to yield a linear polymer, specific studies detailing the polycondensation of this compound are not widely available. However, the fundamental principles of AB-type polycondensation suggest its viability as a monomer for creating novel polyamide structures.

Synthesis of Hyperbranched Polymers

The synthesis of hyperbranched polymers typically requires monomers with an ABₓ structure, where x is two or greater (e.g., AB₂, AB₃). These monomers possess one reactive functional group of type 'A' and multiple reactive functional groups of type 'B'. This configuration allows for the one-pot polymerization that results in a highly branched, dendritic-like architecture.

This compound is an AB-type monomer, having only one amine group and one carboxylic acid group. Consequently, it is not suitable for the direct, one-step synthesis of hyperbranched polymers through self-polycondensation. Its polymerization, as described in the previous section, would lead to linear polymer chains. For example, a well-studied AB₂ monomer for creating hyperbranched aromatic polyamides is 3,5-bis(4-aminophenoxy)benzoic acid, which contains one carboxylic acid group and two amino groups. The thermal self-polycondensation of this AB₂ monomer results in a polymer with a highly branched structure and distinct properties, such as enhanced solubility compared to its linear analogues. Therefore, this compound itself cannot be used to generate hyperbranched polymers unless it is first chemically modified to create an ABₓ (x≥2) monomer.

Melt Polymerization Techniques

The synthesis of high-performance polymers from precursors like this compound often involves high-temperature processes that can be classified under melt or solid-state polymerization techniques. A key method is the thermal rearrangement (TR) process, where a precursor polymer, typically a poly(o-hydroxyamide) or a related structure, is heated to induce a solid-state condensation reaction. This intramolecular cyclodehydration transforms the precursor into a more stable, high-performance polymer such as a polybenzoxazole (PBO).

This thermal conversion is typically carried out at temperatures ranging from 350 to 500 °C under an inert atmosphere like nitrogen or a vacuum acs.org. The process involves heating a film or powder of the precursor polymer, which leads to the elimination of water and the formation of the benzoxazole ring. For instance, the conversion of o-hydroxy polyamides (HPAs) to polybenzoxazoles (β-TR-PBOs) is achieved through this solid-state reaction researchgate.net.

The kinetics of this thermal rearrangement can be influenced by the physical form of the precursor polymer. Studies have shown that the rearrangement reaction rate is often faster for film samples compared to powders researchgate.net. The protocol, including the specific temperature and duration of the heat treatment, is critical in determining the degree of conversion from the precursor to the final polybenzoxazole structure researchgate.net. For example, nearly complete conversion to polybenzoxazole has been observed when heating a precursor polyimide film at 500°C for one hour kpi.ua. Isothermal thermogravimetric analysis (TGA) can be used to determine the optimal conversion temperature and time, with studies showing conversion rates as high as 96% at 375 °C mdpi.com.

This technique is advantageous as it allows for the processing of a soluble and tractable precursor polymer into an insoluble and highly robust final material. The precursor polymer can be cast into films or other shapes before the final thermal treatment locks in the high-performance properties acs.org.

ParameterDescriptionTypical ValuesSource
Precursor Polymer The initial polymer that undergoes thermal conversion.Poly(o-hydroxyamide), Poly(o-hydroxy-amic acid), Poly(o-hydroxy-imide) researchgate.netresearchgate.net
Conversion Temperature The temperature range required for the cyclization reaction.350 - 500 °C acs.org
Atmosphere The environment in which the heating is performed to prevent oxidation.Inert (Nitrogen, Vacuum) acs.orgkpi.ua
Reaction Type The chemical transformation that occurs during heating.Intramolecular Cyclodehydration / Solid-State Condensation acs.orgresearchgate.net
Resulting Polymer The final high-performance polymer.Polybenzoxazole (PBO) researchgate.netkpi.ua

Precursor for Functional Materials

This compound serves as a valuable monomer for the synthesis of precursor polymers that can be transformed into advanced functional materials, most notably polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal stability, excellent mechanical properties, and chemical resistance, making them suitable for demanding applications kpi.uarsc.org.

The synthesis pathway involves first polymerizing monomers like this compound to form a poly(o-hydroxyamide). This precursor polymer is typically soluble in common organic solvents, which allows it to be easily processed, for example, by being cast into films acs.orgresearchgate.net. The crucial step is the subsequent thermal rearrangement (TR) of this precursor. Upon heating to high temperatures, the o-hydroxyamide moieties undergo an intramolecular cyclization to form the rigid benzoxazole rings of the PBO structure, a process accompanied by the loss of water mdpi.com.

The resulting polybenzoxazole is an insoluble and infusible material with properties significantly enhanced compared to its precursor acs.org. These materials exhibit high glass transition temperatures (Tg) and thermal stability, with 5% weight loss temperatures often exceeding 500 °C in a nitrogen atmosphere kpi.uarsc.org.

One of the key applications for these functional materials is in gas separation membranes. The thermal rearrangement process creates a microstructure with controlled fractional free volume (FFV), which is beneficial for gas permeability and selectivity researchgate.net. Thermally rearranged PBO membranes have shown significant improvements in permeability for various gases, making them promising candidates for industrial gas separations, such as CO2/CH4 separation mdpi.com. The incorporation of other materials, such as porous polymer networks, can further enhance these properties, leading to the development of advanced mixed matrix membranes (MMMs) researchgate.netmdpi.com.

PropertyPrecursor (Poly(o-hydroxyamide))Functional Material (Polybenzoxazole)Source
Solubility Generally soluble in organic solventsInsoluble in common organic solvents acs.orgresearchgate.net
Processability Can be solution-cast into films and other formsDifficult to process directly acs.org
Thermal Stability ModerateExcellent (5% weight loss > 500 °C) kpi.uarsc.org
Structure Flexible amide and hydroxyl groupsRigid heterocyclic benzoxazole rings mdpi.com
Primary Application Intermediate for PBO synthesisGas separation membranes, high-temperature films kpi.uamdpi.com

Emerging Research Directions and Future Outlook

Synergistic Experimental and Computational Approaches

The integration of computational modeling with experimental validation is a powerful strategy for accelerating the discovery and optimization of functional molecules. For derivatives of aminobenzoic acid, this synergy is crucial for understanding structure-property relationships. Theoretical studies, primarily using Density Functional Theory (DFT), provide deep insights into molecular geometry, electronic structure, and vibrational spectra, which are then corroborated by experimental techniques.

Researchers employ DFT methods like B3LYP with various basis sets to calculate optimized molecular structures, bond lengths, and angles. These theoretical geometries can be compared with data from X-ray crystallography for validation. Furthermore, computational analysis is used to predict spectroscopic properties. For instance, theoretical vibrational frequencies from DFT calculations are compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign vibrational modes accurately. researchgate.netvjst.vn

A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are critical in determining the electronic and optical properties of a molecule. vjst.vn Computational methods provide these values, which can be correlated with experimental UV-Visible absorption spectra. vjst.vn This combined approach allows for a detailed understanding of electronic transitions and charge transfer characteristics within the molecule. vjst.vnresearchgate.net Such studies have been applied to various benzoic acid derivatives to elucidate how different functional groups influence their electronic behavior, a strategy directly applicable to 2-(2-aminophenoxy)benzoic acid. researchgate.netnih.gov

Table 1: Comparison of Theoretical and Experimental Data for Benzoic Acid Derivatives

PropertyComputational MethodTheoretical ValueExperimental TechniqueExperimental ValueReference
HOMO-LUMO GapDFT/B3LYP~5.4 eVUV-Vis Spectroscopy~228 nm (~5.44 eV) vjst.vn
C=O Vibrational FrequencyDFT/B3LYP1730-1780 cm⁻¹FT-IR Spectroscopy1680-1750 cm⁻¹ researchgate.net
¹H NMR Chemical Shift (COOH)GIAO12-13 ppm¹H NMR Spectroscopy12-13 ppm researchgate.net

Exploration of New Synthetic Methodologies

The development of efficient, atom-economical, and environmentally benign synthetic routes is a major focus in modern organic chemistry. For this compound and its derivatives, particularly those leading to the valuable phenoxazine (B87303) scaffold, research is moving beyond traditional multi-step syntheses.

One of the most promising emerging strategies is the use of cascade reactions . These reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single operation by forming multiple chemical bonds sequentially without isolating intermediates. nih.govarkat-usa.orgresearchgate.net This approach significantly enhances synthetic efficiency, reduces solvent waste, and saves time and resources. arkat-usa.org20.210.105 The synthesis of heterocyclic systems, such as the phenoxazine core which can be derived from the intramolecular cyclization of this compound derivatives, is particularly well-suited for cascade methodologies. These can be initiated under various conditions, including transition-metal catalysis or polar reaction pathways. arkat-usa.orgresearchgate.net

Furthermore, there is growing interest in transition-metal-free synthetic pathways . For example, methods involving the reaction of 2-aminophenols with dihaloarenes containing electron-withdrawing groups provide a direct route to phenoxazine structures. nih.gov Another innovative direction is the use of enzyme-mediated synthesis . Laccase, a copper-containing enzyme, has been shown to catalyze the oxidative dimerization of aminophenol derivatives to form phenoxazines, offering a green and highly specific synthetic route. nih.gov These modern methodologies represent the future of synthesizing complex molecules derived from the 2-(2-aminophenoxy) core.

Expansion of Coordination Chemistry Applications

The structure of this compound, featuring a carboxylic acid group, an amine group, and an ether oxygen, makes it an excellent candidate for use as a multidentate ligand in coordination chemistry. The development of its Schiff base derivatives, formed by reacting the amino group with an aldehyde or ketone, further expands its chelating capabilities. iosrjournals.orgsemanticscholar.org

Schiff bases derived from 2-aminophenol (B121084) are well-known for their ability to form stable complexes with a wide range of transition metals, including Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). iosrjournals.orgsemanticscholar.orgscirp.org These complexes often exhibit interesting geometries and significant biological activity. iosrjournals.orgscirp.org The resulting metal complexes have shown promise as antimicrobial agents, with studies indicating that the complexed metal ions can exhibit greater antibacterial and antifungal activity than the free ligand. scirp.orgresearchgate.net This enhancement is often attributed to the chelation process, which increases the lipophilicity of the metal ion, facilitating its transport across microbial cell membranes.

The future in this area lies in designing ligands based on the this compound scaffold to create complexes with tailored properties. By systematically varying the metal center and the substituents on the ligand, it is possible to fine-tune the electronic and steric properties of the resulting complexes for specific applications in catalysis, bioinorganic chemistry, and materials science. mdpi.com

Table 2: Properties of Metal Complexes with 2-Aminophenol-Derived Schiff Base Ligands

Metal IonCoordination GeometryLigand TypePotential ApplicationReference
Mn(II)OctahedralTridentate (N, O, O)Antimicrobial scirp.org
Fe(II)OctahedralTridentate (N, O, O)Antimicrobial scirp.org
Co(II)OctahedralBidentate (N, O)Antimicrobial iosrjournals.org
Ni(II)Square Planar/OctahedralBidentate/TridentateAntimicrobial iosrjournals.org
Cu(II)Square PlanarBidentate (N, O)Antimicrobial iosrjournals.orgorientjchem.org

Development in Advanced Material Science

The this compound framework is a direct precursor to the phenoxazine ring system, a heterocyclic scaffold that has garnered immense interest in materials science due to its potent photoluminescent and electronic properties. nih.gov Phenoxazine derivatives are being actively developed for a range of optoelectronic applications. nih.govresearchgate.net

A key application is in Organic Light-Emitting Diodes (OLEDs) . nih.gov The phenoxazine moiety often acts as a strong electron-donating unit in donor-acceptor (D-A) type molecules. When combined with an electron-accepting unit, these molecules can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency. nih.gov The spatial separation of the HOMO (on the phenoxazine donor) and LUMO (on the acceptor) in these molecules leads to a small singlet-triplet energy gap, facilitating the harvesting of triplet excitons for light emission. nih.gov

Phenoxazine-based materials are also being explored as fluorescent probes and sensors . Their fluorescence properties can be sensitive to the local environment, making them suitable for detecting ions or biomolecules. nih.gov Furthermore, conjugated polymers and oligomers incorporating the phenoxazine unit are being investigated as semiconducting materials for use in organic electronics, owing to their good film-forming properties and high-lying HOMO levels. researchgate.net Recent work has also demonstrated their use in creating luminescent liquid crystals for bioimaging applications, highlighting the versatility of this scaffold. rsc.org The synthesis of novel phenoxazine derivatives, starting from precursors like this compound, is therefore a critical step toward the development of next-generation organic materials.

Q & A

Q. What are the recommended synthetic strategies for 2-(2-Aminophenoxy)benzoic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between 2-aminophenol derivatives and halogenated benzoic acids. For example, microwave-assisted methods (e.g., coupling 2-chlorobenzoic acid with phenol derivatives under controlled irradiation) can improve efficiency and yield . Key steps include:
  • Catalyst selection : Palladium-based catalysts for nitro-group reductions (e.g., in intermediates like 2-nitroterephthalate) .
  • Purification : Use of HPLC and TLC to monitor reaction progress and isolate high-purity products .
  • Safety : Avoid harsh oxidants; opt for aqueous-phase reductions to minimize byproducts .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, in related polyether derivatives:
  • Crystallization : Grow crystals in polar solvents (e.g., methanol/water mixtures) under slow evaporation .
  • Data collection : Measure diffraction patterns (e.g., using Cu-Kα radiation) and refine structures with software like MULTAN or SHELX. Reported parameters include space group P2₁/c, lattice constants (e.g., a = 16.374 Å, b = 9.856 Å), and R-values (e.g., R = 0.091) .
  • Conformational analysis : Identify ionic-pair interactions (e.g., NH₃⁺···COO⁻) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR, MS, and XRD data require cross-validation:
  • NMR : Compare experimental shifts with DFT-predicted chemical environments (e.g., using B3LYP/6-31G* basis sets) .
  • Mass spectrometry : Confirm molecular ions and fragmentation patterns (e.g., via high-resolution ESI-MS) .
  • XRD refinement : Check for disordered regions or twinning in crystals that may skew data .
    For example, conflicting NOESY signals in flexible ether chains may indicate dynamic conformations requiring variable-temperature NMR .

Q. What computational methods are effective for modeling the molecular conformations of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for non-covalent interactions . Steps include:
  • Geometry optimization : Start with XRD-derived coordinates to model ground-state conformations .
  • Energy calculations : Compare stabilities of cis vs. trans amide conformers or ion-pair arrangements .
  • Solvent effects : Use implicit solvent models (e.g., PCM) to simulate aqueous or polar environments .

Q. What are the potential biological applications of this compound derivatives?

  • Methodological Answer : Derivatives are explored for:
  • Enzyme inhibition : Modify the carboxylate group to target metalloproteases or kinases. Assay IC₅₀ values via fluorometric assays .
  • Antibiotic models : Study ionophore activity by measuring Na⁺/K⁺ transport in liposomal systems, leveraging the compound's ether-oxygen coordination sites .
  • Drug conjugates : Link to bioactive moieties (e.g., via amide bonds) and evaluate pharmacokinetics using in vitro microsomal stability tests .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on MSDS guidelines for analogous benzoic acids:
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.